{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine
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Overview
Description
{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with a 4-methoxyphenylamino group and a benzylamine group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-methoxyaniline with a pteridine derivative under controlled conditionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
Compared to these similar compounds, {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H18N6O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(4-methoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-20-25-18-17(21-11-12-22-18)19(26-20)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
OMBFKKYJKGTEPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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